molecular formula C14H14ClN3O4S2 B3568760 2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide

2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B3568760
M. Wt: 387.9 g/mol
InChI Key: NNVWVQMCDKGAOQ-UHFFFAOYSA-N
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Description

2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a morpholine sulfonyl group, and a thiazole ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with 1,3-thiazole-2-amine to form the benzamide.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced by reacting the benzamide with morpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the morpholine sulfonyl group.

    Reduction: Reduction reactions may target the chloro group or the benzamide moiety.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1,3-thiazol-2-yl)benzamide: Lacks the morpholine sulfonyl group.

    5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide: Lacks the chloro group.

    2-chloro-5-(morpholine-4-sulfonyl)benzamide: Lacks the thiazole ring.

Uniqueness

The presence of all three functional groups (chloro, morpholine sulfonyl, and thiazole) in 2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-12-2-1-10(24(20,21)18-4-6-22-7-5-18)9-11(12)13(19)17-14-16-3-8-23-14/h1-3,8-9H,4-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVWVQMCDKGAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide
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2-chloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide

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